

Application Notes: Utilizing RS Repeat Peptide for Cdc2-Like Kinase (CLK) Assays

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Compound of Interest		
Compound Name:	RS Repeat peptide	
Cat. No.:	B12389574	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Cdc2-like kinases (CLKs) are a family of dual-specificity protein kinases that play a pivotal role in the regulation of pre-mRNA splicing.[1] This family, which includes four members (CLK1, CLK2, CLK3, and CLK4), governs the activity of serine/arginine-rich (SR) proteins, a key family of splicing factors.[2][3] CLKs phosphorylate the C-terminal domain of SR proteins, which is rich in arginine-serine (RS) dipeptide repeats.[4][5] This phosphorylation event is critical for the release of SR proteins from nuclear storage sites known as speckles, allowing them to participate in spliceosome assembly and modulate splice site selection.[6][7]

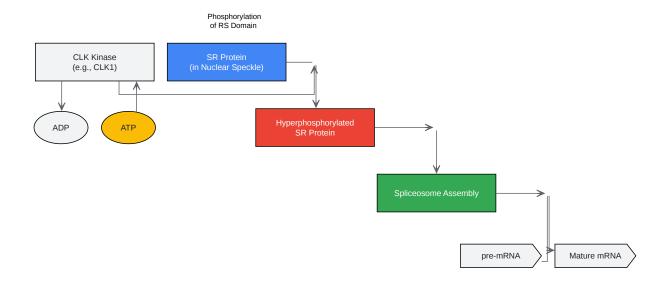
Given the link between dysregulated splicing and numerous diseases, including cancer and neurodegenerative disorders, CLKs have emerged as attractive therapeutic targets.[1][3] A robust and reliable method for measuring CLK activity is essential for both basic research and high-throughput screening (HTS) of potential inhibitors. The synthetic peptide GRSRSRSRSRSRSR, an "RS repeat peptide," mimics the natural phosphorylation sites within SR proteins and serves as an excellent substrate for in vitro CLK kinase assays.[8][9]

These application notes provide a comprehensive overview, experimental protocols, and performance data for using the **RS repeat peptide** in CLK kinase assays.



CLK Signaling and Splicing Regulation

CLKs and SR-specific protein kinases (SRPKs) work in concert to control the phosphorylation status of SR proteins.[11] While SRPKs are thought to initiate phosphorylation, CLKs are responsible for hyperphosphorylation, which is necessary for mobilizing SR proteins to the splicing machinery.[2][11] This dynamic regulation ensures the proper execution of both constitutive and alternative splicing events.



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Caption: CLK-mediated phosphorylation pathway in pre-mRNA splicing regulation.

Application Data Kinetic Parameters of Peptide Substrates for CLK1



peptide tested in the

cited study.

While the precise Michaelis-Menten constant (Km) for the GRSRSR... peptide is not widely published, data from similar basic peptide substrates provide a valuable benchmark for assay development. CLK1 demonstrates a clear preference for substrates with basic residues, particularly arginine, at positions -3 and +3 relative to the phosphorylated serine.[8][12]

Substrate Name	Sequence	Km (μM)	Reference
PKCζ Substrate	ERMRPRKRKRQGSV RRR	0.452	[8][12]
MBP104-118	GKGRGLSSLSRFSW GA	11.7	[8]
MBP104-118 (Ala107)	GKGRGLSSLSAFSW GA	91.3	[8]
MBP104-118 (Ala113)	GKGRGLSSLARFSW GA	129	[8]
SRSF1 (Full-length protein)	N/A	0.070	[11]
Note: The phosphorylated serine is indicated in bold. The PKCζ substrate was the most efficient			

Inhibitory Activity of Selected Compounds against CLK Family Kinases

The **RS repeat peptide** can be effectively used to determine the potency of small molecule inhibitors. The half-maximal inhibitory concentration (IC₅₀) is a standard measure of inhibitor effectiveness.

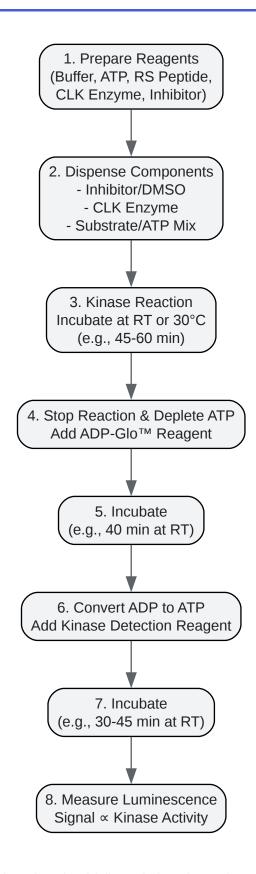


Compound	CLK1 IC50 (nM)	CLK2 IC ₅₀ (nM)	CLK3 IC50 (nM)	CLK4 IC50 (nM)	Reference
SGC-CLK-1	13	4	363	46	[13]
Compound-2	2.1	1.1	240	>1000	[3]
Compound-3	2.9	1.8	1500	180	[3]
DB18	11	37	3700	110	

Experimental Workflow: Luminescence-Based Kinase Assay

Luminescence-based assays, such as the ADP-Glo™ Kinase Assay, are well-suited for HTS. They measure kinase activity by quantifying the amount of ADP produced in the kinase reaction. The luminescent signal is directly proportional to kinase activity.[3]





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Caption: General workflow for a luminescence-based CLK kinase assay (e.g., ADP-Glo™).



Protocols

Protocol 1: Luminescence-Based CLK Kinase Assay (96-well format)

This protocol is adapted from commercially available kits like the ADP-Glo™ Kinase Assay and is ideal for inhibitor screening.

A. Materials and Reagents

- Recombinant human CLK1 (or other CLK isoform)
- RS Repeat Peptide (GRSRSRSRSRSRSR)
- ATP
- Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)
- Test compounds (dissolved in DMSO)
- ADP-Glo™ Kinase Assay Kit (Promega) or similar
- White, opaque 96-well assay plates
- Luminometer
- B. Procedure
- Reagent Preparation:
 - Prepare 1X Kinase Assay Buffer.
 - Prepare a stock solution of RS Repeat Peptide in water or buffer.
 - Prepare a stock solution of ATP.
 - Dilute the CLK enzyme in Kinase Assay Buffer to the desired working concentration. The optimal enzyme concentration should be determined empirically by titration.



- Prepare serial dilutions of the test compound in DMSO, then dilute further in Kinase Assay
 Buffer. The final DMSO concentration in the assay should be ≤1%.
- Assay Plate Setup (25 μL final reaction volume):
 - Add 2.5 μL of diluted test compound or DMSO (for positive and negative controls) to the appropriate wells.
 - Prepare a Master Mix containing ATP and RS Repeat Peptide in Kinase Assay Buffer. A typical starting concentration might be 20 μM ATP and 50 μM RS peptide.
 - Add 12.5 μL of the Substrate/ATP Master Mix to all wells.
 - To initiate the reaction, add 10 μL of diluted CLK enzyme to the "Test Inhibitor" and
 "Positive Control" wells. Add 10 μL of Kinase Assay Buffer without enzyme to the "Blank"
 wells.
- Kinase Reaction:
 - Mix the plate gently.
 - Incubate at 30°C for 45-60 minutes.
- · Signal Detection:
 - Following the kinase reaction, add 25 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
 - Incubate at room temperature for 45 minutes.
 - $\circ~$ Add 50 μL of Kinase Detection Reagent to each well to convert the ADP generated into ATP and produce a luminescent signal.
 - Incubate at room temperature for 45 minutes in the dark.
 - Read the luminescence on a plate reader.
- C. Data Analysis



- Subtract the "Blank" reading from all other readings.
- Calculate the percent inhibition using the following formula: % Inhibition = 100 * (1 (Test Inhibitor Signal / Positive Control Signal))
- Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Protocol 2: Radiometric Filter Binding Assay (33P-ATP)

This classic method directly measures the incorporation of a radiolabeled phosphate from [y-33P]ATP into the peptide substrate.

- A. Materials and Reagents
- Recombinant human CLK1
- RS Repeat Peptide
- Kinase Reaction Buffer (e.g., 20 mM HEPES, pH 7.4, 10 mM MgCl₂, 1 mM DTT)[6]
- [y-³³P]ATP (specific activity ~3000 Ci/mmol)
- "Cold" (non-radiolabeled) ATP
- Test compounds (dissolved in DMSO)
- Phosphocellulose P81 paper or plates
- Wash Buffer (e.g., 0.75% phosphoric acid)
- · Scintillation counter and scintillation fluid
- B. Procedure
- Reagent Preparation:
 - Prepare the Kinase Reaction Buffer.



- Prepare a working solution of ATP by mixing cold ATP and [y-³³P]ATP to achieve the desired final concentration and specific activity (e.g., 50 μM ATP with ~200-500 cpm/pmol).[6]
- Dilute CLK enzyme and RS peptide substrate to their final working concentrations in the Kinase Reaction Buffer.
- Prepare serial dilutions of the test compound.
- Kinase Reaction (25 μL final volume):
 - Combine the Kinase Reaction Buffer, diluted CLK enzyme, RS peptide, and test compound/DMSO in a reaction tube or well.
 - Pre-incubate for 5-10 minutes at 30°C.
 - Initiate the reaction by adding the [y-33P]ATP working solution.
 - Incubate for 20-30 minutes at 30°C. Ensure the reaction is within the linear range, determined empirically.
- Stopping the Reaction and Measuring Incorporation:
 - Stop the reaction by spotting 20 μL of the reaction mixture onto a phosphocellulose P81 filter spot. The positively charged peptide will bind to the negatively charged paper, while the negatively charged ATP will not.
 - Immediately immerse the filter paper in a beaker of Wash Buffer.
 - Wash the filters 3-4 times with Wash Buffer for 5 minutes each wash, with gentle stirring.
 - Perform a final rinse with acetone and let the filters air dry.
 - Place the dry filter spots into scintillation vials, add scintillation fluid, and count the radioactivity (in counts per minute, CPM) using a scintillation counter.

C. Data Analysis



- Determine the specific activity of the ATP mix (cpm/pmol).
- Calculate the amount of phosphate incorporated into the peptide (in pmol).
- Calculate % inhibition and determine IC₅₀ values as described in Protocol 1.

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